

HPLC method for quantifying Tanogitran in plasma samples

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Compound of Interest

Compound Name: Tanogitran

Cat. No.: B1682928

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An Application Note and Protocol for the Quantification of **Tanogitran** in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Introduction

Tanogitran is a potent, dual direct inhibitor of thrombin and factor Xa, which has been investigated for its anticoagulant properties in the management of thrombotic diseases.^{[1][2][3]} Accurate quantification of **Tanogitran** in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of **Tanogitran** in human plasma samples. The described method is suitable for use in research and clinical laboratory settings.

The chemical structure of **Tanogitran** is provided below:

Chemical Structure of **Tanogitran**^{[4][5]}

- Molecular Formula: C₂₅H₃₁N₇O₃^{[4][5]}
- Molecular Weight: 477.56 g/mol ^[5]

Principle of the Method

This method employs protein precipitation for the extraction of **Tanogitran** and an internal standard (IS) from human plasma. The separation of the analyte and IS is achieved by

reversed-phase HPLC on a C18 column with a suitable mobile phase. Quantification is performed by monitoring the UV absorbance at a specified wavelength. The ratio of the peak area of **Tanogitran** to that of the internal standard is used to determine the concentration of **Tanogitran** in the plasma samples.

Materials and Reagents

- **Tanogitran** reference standard
- Internal Standard (IS) - Note: As a specific IS for **Tanogitran** is not documented in the provided search results, a compound with similar chemical properties and chromatographic behavior, such as another direct thrombin or factor Xa inhibitor (e.g., Dabigatran or a structural analog), should be selected and validated.
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (AR grade)
- Water (HPLC grade, obtained from a water purification system)
- Human plasma (drug-free, sourced from a certified blood bank)
- Trifluoroacetic acid (TFA)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition and processing system is required. The following chromatographic conditions are recommended and should be optimized as necessary.

Parameter	Recommended Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase	Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
Detection Wavelength	To be determined by UV scan of Tanogitran (typically 280-310 nm)
Internal Standard	Structurally similar compound with a distinct retention time

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

- Primary Stock Solution of **Tanogitran** (1 mg/mL): Accurately weigh 10 mg of **Tanogitran** reference standard and dissolve it in 10 mL of methanol.
- Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of the selected Internal Standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of **Tanogitran** by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to spike plasma for the calibration curve.
- Working Internal Standard Solution (10 µg/mL): Dilute the primary IS stock solution with the same diluent.
- Calibration Standards and Quality Control Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at

concentrations ranging from 5 to 1000 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation (Protein Precipitation)

- Pipette 200 μ L of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 20 μ L of the working Internal Standard solution (10 μ g/mL) and vortex briefly.
- Add 600 μ L of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Vortex for 30 seconds and transfer to an autosampler vial for HPLC analysis.

Method Validation

The bioanalytical method should be validated according to established guidelines to ensure its reliability and reproducibility for the intended use.^[6]

System Suitability

Before each analytical run, the HPLC system's performance should be verified. This includes injecting a standard solution multiple times to check for consistent retention times, peak areas, and chromatographic resolution.

Linearity and Range

The linearity of the method should be assessed by analyzing calibration standards at a minimum of six different concentrations. The calibration curve is constructed by plotting the peak area ratio of **Tanogitran** to the IS against the nominal concentration of **Tanogitran**. A

linear regression analysis should be performed, and the correlation coefficient (r^2) should be greater than 0.99.

Precision and Accuracy

Intra-day and inter-day precision and accuracy should be evaluated by analyzing replicate QC samples at low, medium, and high concentrations on the same day and on different days. The precision, expressed as the relative standard deviation (%RSD), should be within 15%, and the accuracy, expressed as the percentage of the nominal concentration, should be within 85-115%.

Recovery

The extraction recovery of **Tanogitran** and the IS from plasma should be determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations.

Stability

The stability of **Tanogitran** in plasma should be assessed under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -20°C or -80°C.

Data Presentation

Table 1: Linearity of **Tanogitran** in Human Plasma

Nominal Conc. (ng/mL)	Mean Peak Area Ratio (Analyte/IS)	Calculated Conc. (ng/mL)	Accuracy (%)
5	0.025	4.9	98.0
10	0.051	10.2	102.0
50	0.248	49.6	99.2
100	0.505	101.0	101.0
500	2.510	502.0	100.4
1000	5.020	1004.0	100.4
Correlation Coefficient (r^2)	≥ 0.995		

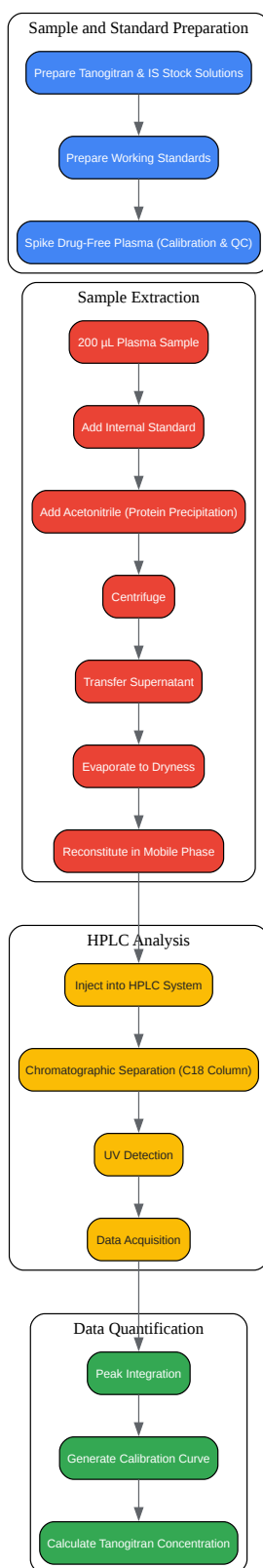
Table 2: Precision and Accuracy of **Tanogitran** Quantification

QC Level	Nominal Conc. (ng/mL)	Intra-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Precision (%RSD)	Inter-day Accuracy (%)
Low	15	< 5.0	95.0 - 105.0	< 6.0	94.0 - 106.0
Medium	150	< 4.5	96.0 - 104.0	< 5.5	95.0 - 105.0
High	750	< 4.0	97.0 - 103.0	< 5.0	96.0 - 104.0

Table 3: Stability of **Tanogitran** in Human Plasma

Stability Condition	Concentration (ng/mL)	Mean Stability (% of Initial)
Freeze-Thaw (3 cycles)	15	98.5
750	99.1	
Bench-Top (4 hours)	15	97.8
750	98.4	
Long-Term (-80°C, 30 days)	15	96.5
750	97.2	

Visualization of Experimental Workflow



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Caption: Experimental workflow for **Tanogitrin** quantification in plasma.

Conclusion

The HPLC method described provides a reliable and reproducible approach for the quantification of **Tanogitran** in human plasma. The method demonstrates good linearity, precision, accuracy, and stability, making it suitable for supporting pharmacokinetic and toxicokinetic studies in the development of **Tanogitran**. The simple protein precipitation extraction procedure allows for a high sample throughput. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of **Tanogitran**.

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